molecular formula C21H29NO2 B4264531 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide

Cat. No.: B4264531
M. Wt: 327.5 g/mol
InChI Key: GDIISEFXYHACFU-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide: is a complex organic compound characterized by its unique bicyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Attachment of the ethyl group: This step involves the alkylation of the bicyclo[2.2.1]heptane derivative.

    Synthesis of the benzamide core: This can be done by reacting 4-hydroxybenzoic acid with cyclopentyl bromide to form 4-(cyclopentyloxy)benzoic acid, followed by conversion to the corresponding benzoyl chloride.

    Coupling reaction: The final step involves coupling the bicyclo[2.2.1]hept-2-ylethylamine with 4-(cyclopentyloxy)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which can impart different physicochemical properties compared to its analogs. This can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14(20-13-15-6-7-17(20)12-15)22-21(23)16-8-10-19(11-9-16)24-18-4-2-3-5-18/h8-11,14-15,17-18,20H,2-7,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIISEFXYHACFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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